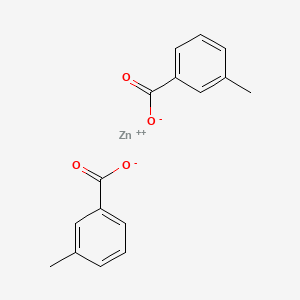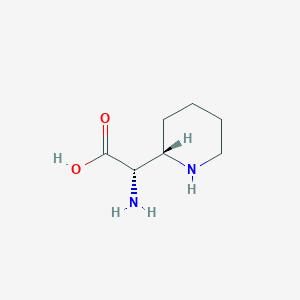
2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) is a chiral amino acid derivative with a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from piperidine or its derivatives.
Introduction of the Acetic Acid Group: The acetic acid group is introduced through a series of reactions, such as alkylation or acylation.
Amino Group Addition: The amino group is added using methods like reductive amination or nucleophilic substitution.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (alphaS,2S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s purity and structure.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The compound may affect metabolic pathways, signal transduction, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperidineaceticacid,alpha-amino-,(alphaR,2R)-(9CI): The enantiomer with different stereochemistry.
2-Pyrrolidineaceticacid,alpha-amino-: A similar compound with a pyrrolidine ring instead of a piperidine ring.
2-Piperidinepropanoicacid,alpha-amino-: A compound with a propanoic acid group instead of an acetic acid group.
Uniqueness
2-Piperidineaceticacid,alpha-amino-,(alphaS,2S)-(9CI) is unique due to its specific stereochemistry and the presence of both a piperidine ring and an acetic acid group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in applications requiring specific stereochemical configurations.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[(2S)-piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6-/m0/s1 |
Clé InChI |
ORPZZYZKWRXDCT-WDSKDSINSA-N |
SMILES isomérique |
C1CCN[C@@H](C1)[C@@H](C(=O)O)N |
SMILES canonique |
C1CCNC(C1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
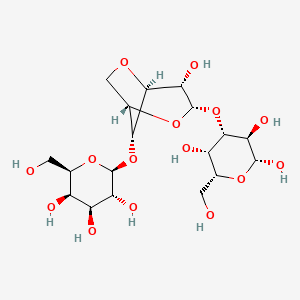
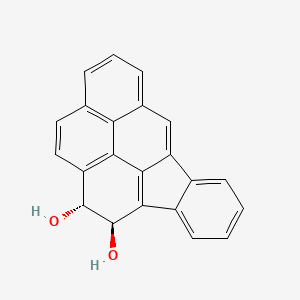

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
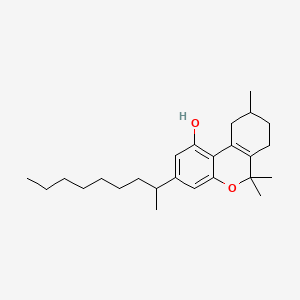
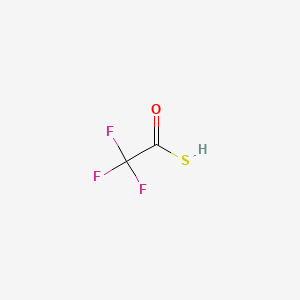
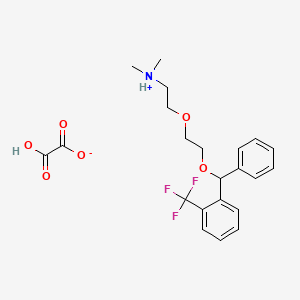
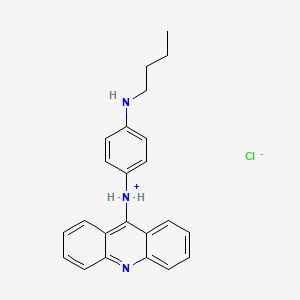
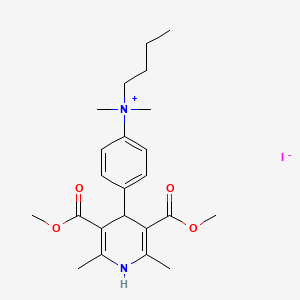

![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
